molecular formula C14H14O2 B1612274 [4-(4-Methylphenoxy)phenyl]methanol CAS No. 181231-61-8

[4-(4-Methylphenoxy)phenyl]methanol

Cat. No.: B1612274
CAS No.: 181231-61-8
M. Wt: 214.26 g/mol
InChI Key: BUFGNWMVLDDQSB-UHFFFAOYSA-N
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Description

[4-(4-Methylphenoxy)phenyl]methanol is an organic compound with the molecular formula C14H14O2 It is a derivative of phenol and is characterized by the presence of a methanol group attached to a phenyl ring, which is further substituted with a 4-methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-Methylphenoxy)phenyl]methanol typically involves the reaction of p-cresol with p-chlorophenamidine in the presence of a solvent such as dimethylformamide (DMF) and a base like sodium hydride. The reaction proceeds through an esterification process, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves similar synthetic routes as those used in laboratory settings, with optimizations for scale-up, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

[4-(4-Methylphenoxy)phenyl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-(4-methylphenoxy)benzaldehyde or 4-(4-methylphenoxy)benzoic acid.

    Reduction: Formation of 4-(4-methylphenoxy)phenylmethane.

    Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

[4-(4-Methylphenoxy)phenyl]methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of [4-(4-Methylphenoxy)phenyl]methanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenoxy group can participate in hydrophobic interactions, further modulating the compound’s activity. These interactions can affect enzyme activity, receptor binding, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    [4-(4-Methoxyphenoxy)phenyl]methanol: Similar structure but with a methoxy group instead of a methyl group.

    [4-Phenoxyphenyl]methanol: Lacks the methyl substitution on the phenoxy group.

Uniqueness

[4-(4-Methylphenoxy)phenyl]methanol is unique due to the presence of both a methyl group and a phenoxy group, which can influence its chemical reactivity and biological activity. The combination of these functional groups can result in distinct properties compared to other similar compounds .

Properties

IUPAC Name

[4-(4-methylphenoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-11-2-6-13(7-3-11)16-14-8-4-12(10-15)5-9-14/h2-9,15H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUFGNWMVLDDQSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70609529
Record name [4-(4-Methylphenoxy)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70609529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181231-61-8
Record name [4-(4-Methylphenoxy)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70609529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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